molecular formula C9H6FN3O B1493677 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol CAS No. 1690864-85-7

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol

Cat. No. B1493677
CAS RN: 1690864-85-7
M. Wt: 191.16 g/mol
InChI Key: RMTNKJFLHYBMQB-UHFFFAOYSA-N
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Description

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is a synthetic compound that has gained interest in the field of medicinal chemistry. It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a low alkyl group instead of the phenyl group at the 3-position of the morpholine moiety aiming to improve pharmacokinetic profiles resulted in potent low molecular weight GSK-3β inhibitors .


Molecular Structure Analysis

The molecular structure of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is complex and detailed analysis can be found in high-resolution structural studies . These studies are beginning to unravel the atomic details of allosteric transitions that govern GPCR biology .


Chemical Reactions Analysis

The chemical reactions involving “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” are complex and involve multiple steps . The reactions are typically catalyzed by enzymes or whole cells, which can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, are used in the synthesis of various compounds due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines, which include “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of Anticancer Drugs

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is used as a precursor for the synthesis of anticancer drugs . This highlights its importance in the field of medicinal chemistry .

Activation of Ion Channels

Compounds similar to “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” have been found to activate certain types of membrane ion channels in native cells . This could potentially lead to new therapeutic strategies for various diseases .

Fungicidal Activity

Pyrimidinamine derivatives, which could potentially include “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, have shown excellent fungicidal activity . This suggests potential applications in the field of agriculture .

Synthesis of Voriconazole

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” could potentially be used in the synthesis of voriconazole, a widely used antifungal medication .

Synthesis of Halohydroxypyridines

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . These compounds have various applications in organic synthesis .

Development of Fluorinated Chemicals

The introduction of fluorine atoms into lead structures, such as “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This has led to the development of a large number of compounds possessing fluorine-containing substituents on aryl rings .

Future Directions

The future directions for the research and development of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” and similar compounds are promising. There is a large room for improving the structure and activity of these compounds . They are being explored for their potential as therapeutic agents, and some have entered clinical trials .

Mechanism of Action

properties

IUPAC Name

4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-1-6(3-11-4-7)8-2-9(14)13-5-12-8/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTNKJFLHYBMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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